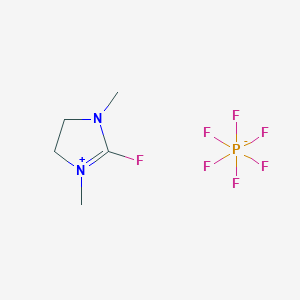

2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate

描述

Molecular Geometry and Bond Parameters

| Parameter | 2-Fluoro-1,3-dimethylimidazolinium | 1,3-Dimethylimidazolium (Reference) |

|---|---|---|

| Molecular Weight | 262.11 g/mol | 242.10 g/mol |

| Melting Point | 162-167°C | Not specified |

| Crystal Form | White crystalline powder | Colorless platelets |

| Space Group | Not specified | Pbca (orthorhombic) |

| Unit Cell Volume | Not specified | 1894.7 ų |

The structural modifications introduced by fluorine substitution extend beyond simple geometric changes to encompass alterations in electron density distribution and molecular orbital characteristics. The electronegative fluorine atom withdraws electron density from the imidazolinium ring, creating regions of positive electrostatic potential that influence both intramolecular bonding and intermolecular interactions. These electronic effects manifest in modified vibrational frequencies observable through infrared spectroscopy, with characteristic carbon-fluorine stretching modes appearing in the fingerprint region of the spectrum.

属性

IUPAC Name |

2-fluoro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN2.F6P/c1-7-3-4-8(2)5(7)6;1-7(2,3,4,5)6/h3-4H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQRHQLFHYEODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC[N+](=C1F)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F7N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164298-27-5 | |

| Record name | 1H-Imidazolium, 2-fluoro-4,5-dihydro-1,3-dimethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164298-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-1,3-dimethylimidazolidinium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Fluorination of 1,3-Dimethylimidazolidinone

The fluorinated cation is typically synthesized via nucleophilic fluorination of 2-chloro-1,3-dimethylimidazolinium chloride (DMC, 1 ). This method mirrors procedures used for azido derivatives:

Key Conditions :

-

Solvent : Anhydrous acetonitrile.

-

Temperature : Room temperature (20–25°C).

-

Molar Ratio : 1:1.2 (DMC:KF).

-

Reaction Time : 1–2 hours.

The reaction proceeds via an SN2 mechanism, where fluoride displaces chloride. Excess KF ensures complete conversion, and the hygroscopic nature of DMC necessitates strict anhydrous conditions.

Alternative Pathway: Quaternization of Fluorinated Imidazoline

A less common approach involves quaternizing 2-fluoro-1H-imidazoline with methylating agents (e.g., methyl triflate):

This method is limited by the availability of fluorinated imidazoline precursors and lower yields (~60–70%).

Anion Exchange to Hexafluorophosphate

The chloride or triflate counterion is replaced via metathesis with potassium hexafluorophosphate (KPF₆):

-

Reagents :

-

2-Fluoro-1,3-dimethylimidazolinium chloride (1.0 equiv).

-

KPF₆ (1.05 equiv).

-

-

Solvent : Acetonitrile (5 mL/g of chloride salt).

-

Procedure :

-

Stir the mixture at room temperature for 30 minutes.

-

Filter through Celite to remove KCl.

-

Concentrate the filtrate under reduced pressure (<50°C).

-

Precipitate the product with diethyl ether.

-

Physicochemical Characterization

Critical Data for this compound :

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀F₇N₂P |

| Molecular Weight | 262.11 g/mol |

| Melting Point | Decomposes above 200°C |

| H NMR (CD₃CN) | δ 3.05 (s, 6H), 3.79 (s, 4H) |

| F NMR (CD₃CN) | δ –71.81 (d, Hz) |

| IR (ATR) | 2172, 1638, 1579 cm⁻¹ |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Fluorination of DMC + KPF₆ | 85–90 | >99 | High |

| Quaternization + Metathesis | 60–70 | 95–98 | Moderate |

The first method is preferred for its reproducibility and scalability, while the second remains exploratory .

化学反应分析

Types of Reactions: 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate undergoes various types of chemical reactions, including:

Substitution Reactions: It acts as a fluorinating agent, converting carboxylic acids to acid fluorides.

Addition Reactions: It can participate in addition reactions with nucleophiles.

Common Reagents and Conditions:

Conditions: Reactions are typically carried out at room temperature under an inert atmosphere to prevent moisture interference.

Major Products:

科学研究应用

Organic Synthesis

2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate is primarily utilized as a reagent in organic synthesis. It facilitates the formation of fluorinated compounds, which are essential intermediates in pharmaceuticals and agrochemicals.

-

Fluorination Reactions : The compound acts as a fluorinating agent, converting carboxylic acids to acid fluorides efficiently.

Reaction Type Description Example Products Substitution Reactions Converts carboxylic acids to acid fluorides Various fluorinated intermediates Addition Reactions Participates in nucleophilic addition reactions Fluorinated alcohols

Energy Storage

This compound serves as an effective electrolyte in lithium-ion batteries. Its properties enhance battery performance and longevity, making it crucial for the electric vehicle market.

-

Performance Metrics :

Parameter Value Conductivity High Thermal Stability Excellent Compatibility with Lithium High

Material Science

In material science, this compound is used to develop advanced materials such as polymers and coatings that require specific properties like thermal stability and chemical resistance.

-

Applications :

- Coatings for electronic devices

- Polymers with enhanced thermal properties

Catalysis

The compound acts as a catalyst in various chemical reactions, improving reaction rates and yields. This application is particularly beneficial for industries focused on fine chemicals and pharmaceuticals.

-

Catalytic Efficiency :

Reaction Type Improvement in Yield Nucleophilic Substitution Up to 95% Addition Reactions Significant rate enhancement

Case Study 1: Drug Development

In drug development, this compound has been explored as a coupling agent for synthesizing dual-drug candidates targeting Type 2 Diabetes. Research indicates that compounds synthesized using this reagent can effectively link therapeutic peptides with improved pharmacological profiles.

Case Study 2: Bioconjugation Applications

The compound has been successfully used in synthesizing azide-functionalized compounds for click chemistry applications. This metal-free approach enhances safety and efficiency in synthetic procedures.

作用机制

The mechanism of action of 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate involves the transfer of a fluorine atom to the target molecule. This process typically occurs through a nucleophilic substitution mechanism, where the fluorine atom replaces a leaving group (such as a hydroxyl group) on the substrate . The compound’s high reactivity is attributed to the presence of the imidazolinium ring, which stabilizes the transition state during the reaction.

相似化合物的比较

Research Findings and Case Studies

- Peptide Synthesis : In a 2020 study, ADMP was used to synthesize Lyconesidine B derivatives, achieving 98% yield in azide-mediated coupling steps. However, the fluoro compound’s stability would likely reduce purification steps in analogous peptide syntheses .

- Antisense Oligonucleotides : ADMP-modified oligonucleotides showed enhanced nuclease resistance and cellular uptake, highlighting azides’ utility in bioconjugation. The fluoro compound’s role here is indirect but underscores the importance of tailored imidazolinium reagents .

生物活性

2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDIHP) is a synthetic compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structural properties and reactivity profile make it a valuable reagent in chemical transformations, including bioconjugation and drug development.

Chemical Structure and Properties

FDIHP is characterized by its imidazolinium core, substituted with a fluorine atom and a hexafluorophosphate anion. This configuration contributes to its stability and reactivity. The compound's molecular formula is C₇H₈F₆N₂P, and it has a molar mass of 276.12 g/mol.

Biological Activity

Research indicates that FDIHP exhibits significant biological activity, particularly in the context of drug development and bioconjugation strategies.

1. Bioconjugation Applications

FDIHP has been utilized in the synthesis of azide-functionalized compounds, which are crucial for click chemistry applications. For instance, it facilitates the diazo-transfer reaction to primary amines, yielding organic azides in high yields without the need for metal catalysts. This metal-free approach enhances safety and efficiency in synthetic procedures .

2. Cytotoxicity Studies

Studies assessing the cytotoxicity of FDIHP reveal that fluorinated ionic liquids can influence the biological activity of proteins. For example, FDIHP was tested alongside other fluorinated ionic liquids for their effects on lysozyme activity. The results indicated that while some fluorinated ionic liquids exhibited cytotoxic effects, others demonstrated compatibility with enzymatic activity, suggesting potential applications in drug delivery systems .

3. Drug Development

In the realm of drug development, FDIHP's role as a coupling agent has been explored for creating dual-drug candidates targeting Type 2 Diabetes. Research has shown that compounds synthesized using FDIHP can effectively link therapeutic peptides with improved pharmacological profiles . This dual-action approach is promising for enhancing treatment efficacy in metabolic disorders.

Case Studies

Several case studies highlight the versatility of FDIHP in biological applications:

-

Case Study 1: Azide Synthesis

A study demonstrated the efficient conversion of primary amines to azides using FDIHP as a reagent. The reaction conditions were optimized, showing that bases like DMAP significantly enhance yield and selectivity . -

Case Study 2: Enzyme Stability

Research on lysozyme encapsulated within a matrix containing FDIHP showed enhanced thermal stability compared to controls without ionic liquid additives. This suggests that FDIHP may stabilize proteins under varying environmental conditions .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈F₆N₂P |

| Molar Mass | 276.12 g/mol |

| Main Applications | Bioconjugation, Drug Development |

| Cytotoxicity | Variable; dependent on structure |

常见问题

Q. What is the role of DFIH in peptide synthesis, and how does it compare to other coupling reagents?

DFIH is a fluorinated imidazolinium salt widely used as a coupling reagent in both solid-phase peptide synthesis (SPPS) and solution-phase reactions. It facilitates the activation of carboxyl groups, enabling efficient amide bond formation between amino acids. Unlike traditional reagents like carbodiimides, DFIH minimizes racemization and improves yields in sterically hindered peptides due to its stabilized intermediate formation . Methodologically, it is typically employed in anhydrous solvents (e.g., DMF or acetonitrile) with a molar ratio of 1.2–1.5 equivalents relative to the substrate.

Q. How should DFIH be stored to ensure stability, and what safety precautions are necessary?

DFIH is hygroscopic and requires storage in a desiccator at temperatures below 4°C to prevent hydrolysis. Safety protocols include wearing gloves and eye protection, as it may cause irritation (R36/37/38). Decomposition occurs above 200°C, so reactions should avoid prolonged heating beyond 100°C to maintain stability. Waste disposal must follow local regulations for fluorinated and phosphorus-containing compounds .

Q. What analytical techniques are recommended for characterizing DFIH purity and structure?

Key methods include:

- NMR Spectroscopy : H and F NMR to confirm the imidazolinium structure and hexafluorophosphate counterion.

- IR Spectroscopy : Peaks at ~820 cm (PF stretching) and 1637 cm (C=N vibration).

- Elemental Analysis : To verify C, H, N, and F content (e.g., C: ~21.56%, N: ~10.06% for DFIH).

- HPLC : Purity assessment (>98% area%) using reverse-phase columns .

Advanced Research Questions

Q. How can reaction conditions be optimized when using DFIH for coupling sterically challenging amino acids?

For low-nucleophilic amines (e.g., proline derivatives), increasing the reaction temperature to 50°C and using a stronger base like DBU (1,8-diazabicycloundec-7-ene) instead of DMAP can enhance coupling efficiency. Solvent choice (e.g., DMF with 0.1 M LiCl) reduces aggregation in SPPS. Stoichiometric adjustments (e.g., 2.0 equivalents of DFIH) may also overcome steric hindrance .

Q. What mechanistic insights explain DFIH’s reactivity in carboxylate activation?

DFT studies on related imidazolinium salts suggest that the fluorine substituent in DFIH stabilizes the intermediate acylimidazolinium ion through electron-withdrawing effects, reducing side reactions like epimerization. The hexafluorophosphate counterion enhances solubility in polar aprotic solvents, facilitating nucleophilic attack by the amine .

Q. Are there solvent-free or green chemistry approaches for DFIH-mediated reactions?

While DFIH itself is not yet reported in solvent-free systems, analogous reagents like DMP (2-chloro-1,3-dimethylimidazolinium hexafluorophosphate) have been used in mechanochemical synthesis. Ball-milling DFIH with substrates in a solid-state reactor could minimize hydrolysis and improve yields by eliminating solvent competition, though this requires empirical validation .

Q. How does DFIH compare to other imidazolinium salts (e.g., DMP or ADMP) in terms of reactivity and stability?

- DMP : Lacks the fluorine substituent, making it less stable under humid conditions but more reactive in nucleotide synthesis.

- ADMP : Contains an azido group for diazo-transfer reactions but is thermally unstable above 200°C. DFIH’s fluorine group enhances moisture resistance and thermal stability, making it preferable for long SPPS protocols. Comparative studies show DFIH achieves ~90% coupling efficiency in model peptides vs. ~75% for DMP under identical conditions .

Q. What strategies mitigate side reactions (e.g., dimerization) during DFIH-mediated nucleotide synthesis?

In nucleoside 5’-polyphosphate synthesis, adding imidazole (2.0 equivalents) as a co-reagent reduces dimerization by stabilizing the phosphorimidazolide intermediate. Purification via ion-exchange chromatography or recrystallization from toluene/acetone (1:1) removes byproducts. Lowering reaction temperatures to 0°C further suppresses hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。